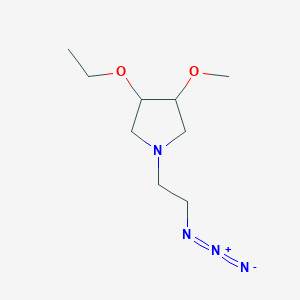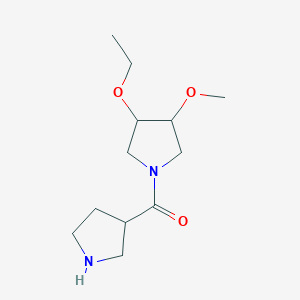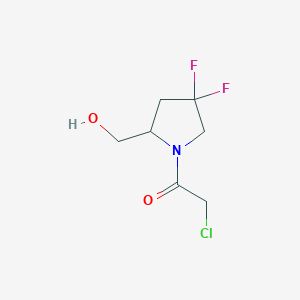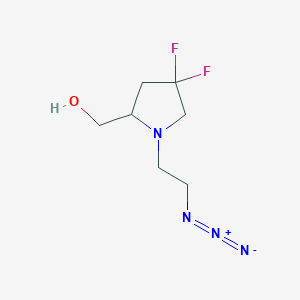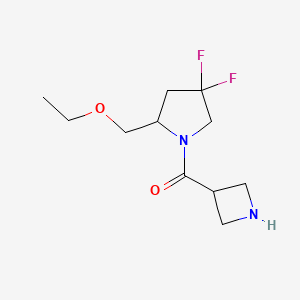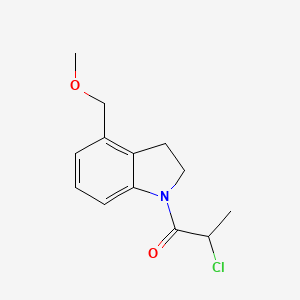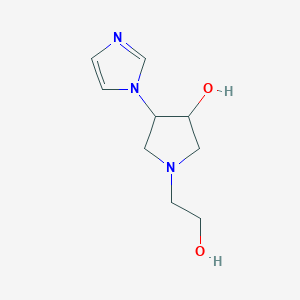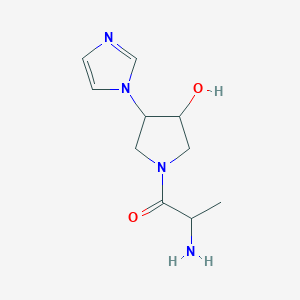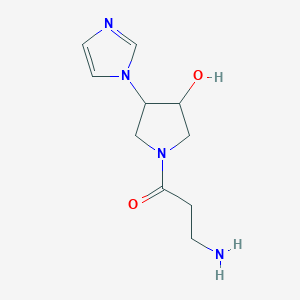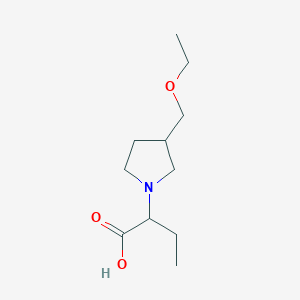
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)butanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of etiracetam is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Integrin Inhibition for Pulmonary Fibrosis Treatment
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, structurally related to "2-(3-(Ethoxymethyl)pyrrolidin-1-yl)butanoic acid", were synthesized and evaluated for their affinity against αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8 integrins. These compounds, particularly those with high affinity and selectivity for the αvβ6 integrin, were explored as potential therapeutic agents for idiopathic pulmonary fibrosis. The detailed synthesis route involved a diastereoselective process leveraging rhodium-catalyzed asymmetric 1,4-addition, highlighting the compound's role in developing nonpeptidic αvβ6 integrin inhibitors (Procopiou et al., 2018).
Molecular Property Investigation
Derivatives structurally related to "2-(3-(Ethoxymethyl)pyrrolidin-1-yl)butanoic acid" were the subject of quantum-chemical calculations to evaluate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These studies are essential for understanding the molecular basis of the compounds' reactivity and interaction with biological targets, providing insights into their potential applications in drug design and material science (Bouklah et al., 2012).
Corrosion Inhibition
Research into pyrrolidine derivatives, including those structurally similar to "2-(3-(Ethoxymethyl)pyrrolidin-1-yl)butanoic acid", demonstrated their efficacy as corrosion inhibitors for steel in acidic environments. These studies are crucial for developing new materials that can withstand corrosion, thereby extending the lifespan of metal structures and components in various industrial applications (Bouklah et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives, due to their heterocyclic nature, could potentially have diverse ADME properties .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the diversity of pyrrolidine derivatives, the effects could potentially be quite varied .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound’s stability might be affected by storage conditions .
Eigenschaften
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-10(11(13)14)12-6-5-9(7-12)8-15-4-2/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILAGEPSXKDKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



